8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid
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Overview
Description
“8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid” is a chemical compound with the molecular formula C11H7ClO4S . It has a molecular weight of 270.69 . It is a specialty product used for proteomics research .
Physical And Chemical Properties Analysis
The molecular weight of “8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid” is 270.69 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Phenolic Acids in Biological and Pharmacological Effects
Phenolic acids, including chlorogenic acid (CGA), have gained substantial attention for their diverse biological and pharmacological effects. These effects include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and free radicals scavenger activities. CGA, in particular, plays several important therapeutic roles and has been found to modulate lipid metabolism and glucose in metabolic-related disorders, potentially offering insights into the beneficial effects of similar carboxylic acids in scientific research (Naveed et al., 2018).
Antimicrobial Properties of Carboxylic Acids
Carboxylic acids are known to possess significant antimicrobial properties, which can be valuable in the search for effective antimicrobials against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria. This review highlights the antimicrobial activities of 121 cyanobacterial compounds or cyano-compounds, which include several carboxylic acids and their derivatives. These findings underline the potential of carboxylic acids in developing new antimicrobial agents and the importance of exploring the structural diversity of these compounds for scientific research applications (Swain et al., 2017).
Metabolic Activation of Carboxylic Acids
The metabolic activation of carboxylic acids is a significant area of study, particularly concerning the formation of acyl-glucuronides and acyl-CoA thioesters. These metabolites are chemically reactive and may play a role in adverse reactions and toxicity, offering a pathway for scientific research into the safety and efficacy of carboxylic acid-containing compounds (Skonberg et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
8-chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4S/c12-9-5-3-6-7(16-2-1-15-6)4-8(5)17-10(9)11(13)14/h3-4H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YANVGPUCJYUCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=C3Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxylic acid | |
CAS RN |
854357-34-9 |
Source
|
Record name | 6-chloro-10,13-dioxa-4-thiatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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